molecular formula C19H16F3N3OS B2983042 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 932514-54-0

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2983042
CAS No.: 932514-54-0
M. Wt: 391.41
InChI Key: UQVMQFMFKBWLOK-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted with a methyl group at the 1-position and a phenyl group at the 5-position. A thioether linkage connects the benzimidazole moiety to an acetamide group, which is further substituted with a 3-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical pharmacophore for target binding .

Properties

IUPAC Name

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c1-25-16(13-6-3-2-4-7-13)11-23-18(25)27-12-17(26)24-15-9-5-8-14(10-15)19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVMQFMFKBWLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, identified by its CAS number 932514-54-0, is a compound that has garnered interest due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16F3N3OSC_{19}H_{16}F_{3}N_{3}OS, with a molecular weight of 391.4 g/mol. The structure features an imidazole ring, which is known for its biological significance, particularly in pharmacology.

PropertyValue
Molecular FormulaC₁₉H₁₆F₃N₃OS
Molecular Weight391.4 g/mol
CAS Number932514-54-0

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that imidazole derivatives can exhibit anticancer properties by targeting various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . The presence of the imidazole moiety may enhance its interaction with these targets.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The thioether linkage in this compound may contribute to its ability to disrupt microbial cell membranes .
  • Anti-inflammatory Effects : Some studies suggest that imidazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Studies

Several studies have explored the anticancer potential of imidazole-based compounds:

  • In vitro Studies : Compounds similar to 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide have shown significant cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). For instance, derivatives exhibited IC50 values ranging from 16.38 μM to over 100 μM, indicating their potency in inhibiting cancer cell growth .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented:

  • Testing Against Fungal Strains : Research indicates that imidazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. For example, certain derivatives demonstrated MIC values between 64 and 512 μg/mL against these strains .

Summary of Biological Activities

The following table summarizes the biological activities associated with 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide:

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against Candida albicans and Aspergillus niger
Anti-inflammatoryPotential inhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Structural Analogues with Benzimidazole-Thioether Linkages

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
  • Structural Differences: Replaces the 3-(trifluoromethyl)phenyl group with a 4-bromophenyl-substituted thiazole and introduces a triazole-phenoxymethyl bridge.
  • Key Data :
    • Melting point: 215–217°C.
    • Elemental analysis: C, 54.50; H, 3.51; N, 16.29 (experimental) vs. C, 54.62; H, 3.54; N, 16.34 (calculated) .
  • Functional Impact : The bromine atom increases molecular weight and may enhance halogen bonding, but reduces solubility compared to the trifluoromethyl group in the target compound.
3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1)
  • Structural Differences : Substitutes the 3-(trifluoromethyl)phenyl group with a 2,4-dinitrophenyl ring and adds a benzamide linkage.

Analogues with Trifluoromethyl Substitutions

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13)
  • Structural Differences : Replaces the benzimidazole-thioether with a benzothiazole ring and positions the trifluoromethyl group on the benzothiazole rather than the phenylacetamide.
  • Synthesis : Yielded 19% under microwave irradiation, indicating challenging synthesis compared to conventional methods for benzimidazole derivatives .
  • Functional Impact : The benzothiazole core may alter binding affinity in biological targets due to differences in aromatic stacking interactions.

Analogues with Variable Aryl Substituents

Compounds 9a–9e (e.g., 9a: 2-phenylthiazole; 9b: 4-fluorophenyl; 9d: 4-methylphenyl) exhibit systematic variations in aryl substituents on the thiazole ring. Key observations:

  • Electron-Withdrawing Groups (e.g., 9b: 4-F) : Enhance polarity but reduce membrane permeability.
  • Electron-Donating Groups (e.g., 9d: 4-CH3) : Improve solubility but may weaken target binding.
  • Comparative Data :
Compound Substituent Melting Point (°C) C (%) (Exp/Calc)
9a 2-Phenyl 198–200 62.50/62.56
9b 4-Fluorophenyl 205–207 58.30/58.35
Target 3-CF3 Not reported -

Q & A

Q. Stability Data :

Condition Degradation (%) at 24 hrs
Aqueous solution, RT45
Dry, −20°C<5

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